

Spectroscopic Comparison: 5-Hydroxypentanal and its Cyclic Hemiacetal, Tetrahydropyran-2-ol

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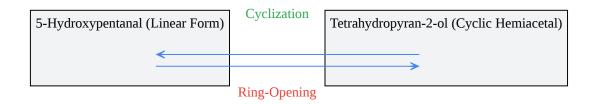
For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective spectroscopic comparison of **5-hydroxypentanal** and its cyclic hemiacetal, tetrahydropyran-2-ol. In solution, these two molecules exist in a dynamic equilibrium, a crucial consideration for researchers working with this chemical entity in various applications, including drug development and synthesis.[1] This guide summarizes key differences in their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) spectra, supported by experimental data and protocols.

The Equilibrium

5-Hydroxypentanal, an aliphatic aldehyde containing a terminal hydroxyl group, readily undergoes an intramolecular cyclization to form a stable six-membered cyclic hemiacetal, tetrahydropyran-2-ol. This equilibrium is a fundamental concept in carbohydrate chemistry and is influenced by factors such as solvent and temperature.





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Caption: Equilibrium between **5-Hydroxypentanal** and Tetrahydropyran-2-ol.

Spectroscopic Data Comparison

The distinct structural features of the linear aldehyde and the cyclic hemiacetal give rise to significant differences in their respective spectra.

¹H NMR Spectroscopy

The most notable difference in the ¹H NMR spectra is the disappearance of the aldehydic proton signal and the appearance of a new signal for the anomeric proton in the cyclic form.



Chemical Shift (δ, ppm)	5-Hydroxypentanal (Predicted)	Tetrahydropyran-2-ol (Predicted)	Assignment
~9.7 (t)	✓	Aldehyde proton (- CHO)	
~4.6 (m)	/	Anomeric proton (O-CH-OH)	
~3.6 (t)	/	/	Methylene protons adjacent to hydroxyl/ether oxygen (-CH2-O)
~2.4 (dt)	/	Methylene protons α to the carbonyl group (-CH ₂ -CHO)	
1.5 - 1.8 (m)	/	/	Methylene protons (- CH ₂ -)

¹³C NMR Spectroscopy

The carbonyl carbon of the aldehyde is a key diagnostic peak that is absent in the cyclic hemiacetal, which instead shows a signal for the anomeric carbon.



Chemical Shift (δ, ppm)	5- Hydroxypentanal [2]	Tetrahydropyran-2-ol (Typical)	Assignment
~202	/	Carbonyl carbon (- CHO)	
~95	/	Anomeric carbon (O-CH-OH)	
~62	/	/	Carbon adjacent to hydroxyl/ether oxygen (-CH ₂ -O)
~43	/	Carbon α to carbonyl group (-CH2-CHO)	
20 - 35	/	1	Methylene carbons (- CH ₂ -)

Infrared (IR) Spectroscopy

The IR spectrum of **5-hydroxypentanal** is characterized by a strong carbonyl (C=O) stretch, which is absent in the spectrum of its cyclic hemiacetal. Both molecules exhibit a broad O-H stretching band.

Wavenumber (cm ⁻¹)	5-Hydroxypentanal (Typical)[3]	Tetrahydropyran-2-ol (Typical)[4]	Vibrational Mode
~3400 (broad)	✓	1	O-H stretch (hydroxyl group)
~2940, ~2870	/	/	C-H stretch (aliphatic)
~2720 (weak)	✓	C-H stretch (aldehydic)	
~1720 (strong)	✓	C=O stretch (aldehyde carbonyl)	
~1050 (strong)	✓	1	C-O stretch (alcohol/ether)



Mass Spectrometry (MS)

The fragmentation patterns in mass spectrometry also differ significantly, reflecting the distinct functional groups present in each molecule.

m/z	5- Hydroxypentanal [5]	Tetrahydropyran-2- ol[6]	Probable Fragment
102	[M] ⁺	[M] ⁺	Molecular Ion
84	1	1	[M-H ₂ O] ⁺
71	1	[M-OCH ₃] ⁺ or [C ₄ H ₇ O] ⁺	
58	/	[C ₃ H ₆ O] ⁺	_
44	/	[CH ₂ =CHOH]+	_
43	1	[C ₂ H ₃ O] ⁺	_
31	1	1	[CH ₂ OH]+

Experimental Protocols NMR Spectroscopy

- Sample Preparation: Samples are typically prepared by dissolving 5-10 mg of the compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a 5 mm NMR tube.
- Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher.
- ¹H NMR Parameters:
 - Pulse Sequence: Standard single-pulse sequence.
 - Acquisition Time: 2-4 seconds.
 - Relaxation Delay: 1-5 seconds.



- Number of Scans: 16-64, depending on the sample concentration.
- Chemical Shift Reference: Tetramethylsilane (TMS) at 0.00 ppm.
- ¹³C NMR Parameters:
 - Pulse Sequence: Proton-decoupled pulse sequence.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-10 seconds.
 - Number of Scans: 1024 or more, depending on the sample concentration.
 - Chemical Shift Reference: Solvent peak (e.g., CDCl₃ at 77.16 ppm).[7]

Infrared (IR) Spectroscopy

- Sample Preparation (Neat Liquid): A drop of the neat liquid is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.[8]
- Sample Preparation (Solution): The sample is dissolved in a suitable solvent (e.g., chloroform, carbon tetrachloride) and placed in a liquid sample cell with IR-transparent windows (e.g., CaF₂).[9]
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.[10]
- Parameters:
 - Spectral Range: 4000-400 cm⁻¹.[10]
 - Resolution: 4 cm⁻¹.
 - Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.[10]
 - Background: A background spectrum of the empty plates or the pure solvent is recorded and subtracted from the sample spectrum.[9]

Gas Chromatography-Mass Spectrometry (GC-MS)



- Sample Preparation: The sample is typically dissolved in a volatile organic solvent (e.g., dichloromethane, methanol) to a concentration of approximately 1 mg/mL. For analysis of alcohols, derivatization may be employed to improve volatility and chromatographic performance.[11]
- Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
- GC Parameters:
 - Column: A nonpolar or mid-polar capillary column (e.g., DB-5ms, HP-5ms) is commonly used.
 - Injector Temperature: 250 °C.
 - Oven Temperature Program: A temperature gradient is typically used, for example, starting at 50 °C and ramping up to 250 °C at a rate of 10 °C/min.[12]
 - Carrier Gas: Helium at a constant flow rate of 1 mL/min.[12]
- MS Parameters:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.[12]
 - Mass Range: m/z 30-300.
 - Ion Source Temperature: 230 °C.[12]
 - Transfer Line Temperature: 280 °C.

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